molecular formula C17H24O9 B12435456 Benzyl beta-D-xylobioside

Benzyl beta-D-xylobioside

Cat. No.: B12435456
M. Wt: 372.4 g/mol
InChI Key: COVJUVXXRSHKFY-NKFCZLKDSA-N
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Description

Benzyl beta-D-xylobioside is a glycoside compound consisting of a benzyl group attached to a beta-D-xylobiose moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Glycosides like this compound are known for their role in various biochemical processes and their potential as bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl beta-D-xylobioside can be synthesized through enzymatic transglycosylation reactions. One method involves the use of xylanase enzymes from sources such as Aureobasidium pullulans. The reaction typically involves the use of xylan and benzyl alcohol as substrates, with the enzyme facilitating the transfer of the xylobiose unit to the benzyl group .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts in supercritical fluids. For instance, the acetone powder of Aureobasidium pullulans can be used in supercritical carbon dioxide or fluoroform to achieve high yields of the desired glycoside .

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-D-xylobioside undergoes various chemical reactions, including hydrolysis and transglycosylation. The compound can be hydrolyzed by beta-D-xylosidase enzymes, which cleave the glycosidic bond to release the constituent sugars .

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using beta-D-xylosidase from Selenomonas ruminantium.

    Transglycosylation: Enzymatic transglycosylation using xylanase enzymes in the presence of benzyl alcohol.

Major Products Formed:

Scientific Research Applications

Benzyl beta-D-xylobioside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl beta-D-xylobioside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. Beta-D-xylosidase enzymes, for example, act on this compound by hydrolyzing the glycosidic bond, releasing the constituent sugars. The molecular targets include the active sites of these enzymes, where catalysis occurs through an inversion mechanism .

Comparison with Similar Compounds

Uniqueness: Benzyl beta-D-xylobioside is unique due to its specific glycosidic linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its synthesis and reactions are well-studied, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C17H24O9/c18-10-7-24-17(14(21)12(10)19)26-11-8-25-16(15(22)13(11)20)23-6-9-4-2-1-3-5-9/h1-5,10-22H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17+/m1/s1

InChI Key

COVJUVXXRSHKFY-NKFCZLKDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OCC3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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